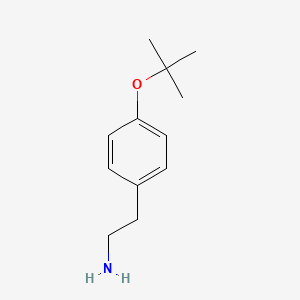
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea (CDMTU) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDMTU is a thiourea derivative that has been synthesized through various methods and has been found to have significant biochemical and physiological effects.
Scientific Research Applications
Crystallographic Studies
N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea and its derivatives have been studied for their crystallographic properties. The reaction of substituted alpha-cyanooxiranes with thiourea yields compounds such as 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4(5H)-one and ethyl 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carboxylate. These compounds' crystal structures reveal intermolecular hydrogen bonding patterns that contribute to their stability and potential applications in materials science (Toplak et al., 2003).
Antimicrobial Agents
Research into novel thiazole derivatives, including those similar to this compound, has shown potential antimicrobial properties. These derivatives have been synthesized and assessed for their ability to inhibit microbial growth, indicating their potential use in developing new antimicrobial agents (Khidre & Radini, 2021).
Coordination Chemistry and Medicinal Applications
N-acyl-thioureas, a category to which this compound belongs, exhibit rich coordination chemistry with various metals, enhancing their application in medicinal chemistry. These compounds have shown potential as treatments for diseases like microbial infections, tuberculosis, and carcinomas due to their ability to form stable complexes with metal ions, which can be utilized in drug design and delivery systems (Lapasam & Kollipara, 2020).
Environmental Bioremediation
The degradation of thiourea derivatives, including those structurally related to this compound, has been studied for environmental bioremediation purposes. Research has focused on their photocatalytic degradation using titanium dioxide, leading to the mineralization of these compounds and their derivatives. This process has implications for treating contaminated water and soil, where thiourea derivatives may pose environmental hazards (Calza et al., 2007).
properties
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-11-5-12(2)7-14(6-11)20-18(24)21-15-9-17(23-4)16(22-3)8-13(15)10-19/h5-9H,1-4H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPNIUXEYPZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2=CC(=C(C=C2C#N)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2917951.png)
![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}acetamide](/img/structure/B2917954.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone](/img/structure/B2917955.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2917956.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2917958.png)


![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917961.png)


![5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2917969.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylpropanamide](/img/structure/B2917971.png)
